Diethyl(vinyl)phosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

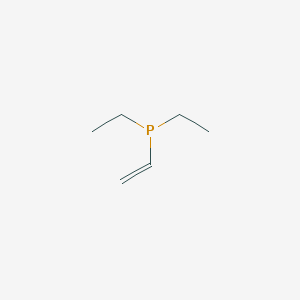

Diethyl(vinyl)phosphine, also known as this compound, is a useful research compound. Its molecular formula is C6H13P and its molecular weight is 116.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

Diethyl(vinyl)phosphine serves as a crucial component in various catalytic processes, particularly those involving phosphorus-based catalysis. It has been utilized in:

- Nucleophilic Catalysis : The compound acts as a nucleophile in various reactions, facilitating transformations such as Michael additions and other coupling reactions. For instance, it has been shown to enhance reaction yields significantly when used in conjunction with other catalysts, such as triphenylphosphine, leading to improved selectivity and efficiency in synthesizing complex organic molecules .

- Phosphine-Catalyzed Reactions : this compound is involved in the formation of phosphorus ylides, which are important intermediates in organic synthesis. These ylides can undergo further reactions to yield a variety of functionalized compounds .

Polymer Chemistry

In polymer science, this compound is integral to the synthesis of novel polymers with tailored properties:

- Poly(diethyl vinyl phosphonate) : This polymer is synthesized from this compound and exhibits unique thermal and mechanical properties. It has been studied for its application in drug delivery systems and as a coating material due to its biocompatibility and ability to form stable films .

- Functionalized Polymers : The incorporation of this compound into polymer matrices allows for the development of materials with enhanced functionality, such as increased resistance to degradation and improved interaction with biological systems .

Medicinal Chemistry

The potential therapeutic applications of this compound derivatives have been explored in various studies:

- Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that these compounds can outperform traditional antibiotics in certain contexts, making them promising candidates for new antimicrobial agents .

- Antioxidant Properties : Studies have shown that derivatives of this compound exhibit antioxidant activity, which is beneficial for protecting cells from oxidative stress. This property opens avenues for their application in health supplements and pharmaceuticals aimed at combating oxidative damage .

Case Study 1: Synthesis of Poly(diethyl vinyl phosphonate)

A detailed investigation into the synthesis of poly(diethyl vinyl phosphonate) was conducted using this compound as a monomer. The resulting polymer exhibited favorable properties for biomedical applications, including cell compatibility and controlled release characteristics. The study highlighted the importance of reaction conditions in determining the molecular weight and polydispersity index of the synthesized polymer .

Case Study 2: Phosphorus Ylide Formation

In another study, this compound was utilized to generate phosphorus ylides through a reaction with isatin derivatives. The resulting ylides were then subjected to further transformations, demonstrating the versatility of this compound in organic synthesis. This approach provided a pathway for synthesizing complex nitrogen-containing compounds with potential biological activity .

Data Table: Summary of Applications

特性

IUPAC Name |

ethenyl(diethyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13P/c1-4-7(5-2)6-3/h4H,1,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKGZOHSRDVCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。